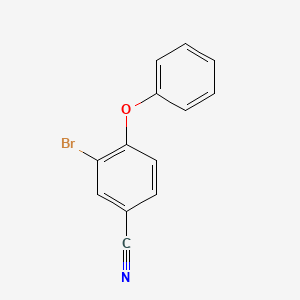

3-Bromo-4-phenoxybenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-phenoxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO/c14-12-8-10(9-15)6-7-13(12)16-11-4-2-1-3-5-11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBDSXQWDQDYHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the Preparation of 3 Bromo 4 Phenoxybenzonitrile and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections of the Target Scaffold

Retrosynthetic analysis of 3-Bromo-4-phenoxybenzonitrile reveals two primary strategic disconnections. The first and most common disconnection is across the C-O ether bond, leading to a phenoxide nucleophile and an activated aryl halide. This approach is widely adopted due to the prevalence of reliable ether formation methodologies.

A second key disconnection targets the C-Br bond. This strategy involves the late-stage bromination of a 4-phenoxybenzonitrile (B1345653) precursor. The success of this approach hinges on controlling the regioselectivity of the bromination reaction to favor the desired 3-position isomer. A less common, alternative disconnection involves the formation of the C-CN bond as the final step, starting from a suitably substituted brominated phenol (B47542) derivative.

Precursor Identification and Sourcing Strategies for Key Synthons

The choice of precursors is dictated by the chosen retrosynthetic route. For the ether formation strategy, key synthons include phenol and an activated benzonitrile (B105546). A particularly valuable precursor is 3-bromo-4-fluorobenzonitrile . thermofisher.comchemimpex.com The high electrophilicity of the carbon atom attached to the fluorine, enhanced by the electron-withdrawing nature of the adjacent nitrile and bromine groups, makes it an excellent substrate for nucleophilic aromatic substitution. This compound is commercially available from various chemical suppliers. thermofisher.comjk-sci.comfishersci.com

Alternatively, if the synthesis proceeds via bromination as the final key step, 4-phenoxybenzonitrile is the principal precursor. google.com This intermediate can be synthesized through the reaction of 4-fluorobenzonitrile (B33359) with phenol. prepchem.com Another important precursor is 4-hydroxybenzonitrile (B152051) , which can be brominated to give 3-bromo-4-hydroxybenzonitrile (B56826), a versatile intermediate that can then undergo etherification. researchgate.netresearchgate.net

Table 1: Key Synthetic Precursors

| Precursor Compound | CAS Number | Common Synthetic Route |

|---|---|---|

| 3-Bromo-4-fluorobenzonitrile | 79630-23-2 | Commercially available. nih.gov |

| 4-Phenoxybenzonitrile | 3096-81-9 | Reaction of 4-fluorobenzonitrile with phenol. prepchem.com |

| 4-Hydroxybenzonitrile | 767-00-0 | Commercially available. |

Optimization of Halogenation Reactions on Aryl Nitrile Precursors

The direct bromination of aryl nitriles, such as 4-phenoxybenzonitrile or 4-hydroxybenzonitrile, is a critical step in certain synthetic routes. researchgate.net Achieving high regioselectivity and yield requires careful optimization of reaction conditions. gaacademy.org

N-Bromosuccinimide (NBS) is a widely used reagent for such transformations, often employed for its ability to provide a low, steady concentration of bromine, which can minimize side reactions. missouri.edumasterorganicchemistry.com The reaction can be performed under various conditions, including acid catalysis or with a radical initiator, depending on the substrate. missouri.edu For electron-rich aromatic compounds like phenols, NBS can effectively achieve bromination. missouri.edu

Optimization studies for the bromination of 4-hydroxybenzonitrile have explored various brominating agents and conditions. For instance, using bromine (Br₂) with an iodine catalyst in a solvent mixture of DMF and CH₂Cl₂ at low temperatures has been reported to yield 3-bromo-4-hydroxybenzonitrile in high yield (88.2%). researchgate.net

Table 2: Optimized Conditions for Bromination of 4-Hydroxybenzonitrile

| Brominating Agent | Catalyst/Promoter | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bromine (Br₂) | Iodine (I₂) | DMF/CH₂Cl₂ | <10 | 88.2 | researchgate.net |

| N-Bromosuccinimide (NBS) | Trifluoromethanesulfonic acid | Acetonitrile | -15 to 10 | High |

Phenoxy Ether Formation: Mechanistic Considerations and Catalytic Approaches

The formation of the phenoxy ether linkage is a cornerstone of many syntheses of this compound and its analogs. This can be achieved through several mechanistic pathways, most notably nucleophilic aromatic substitution and, more recently, dehydrogenative coupling.

Nucleophilic Aromatic Substitution (SNAr) Routes for Ether Linkage

Nucleophilic aromatic substitution (SNAr) is a classical and highly effective method for forming diaryl ether bonds. researchgate.net This reaction typically involves an electron-deficient aryl halide and a nucleophile, such as a phenoxide. The reaction of 3-bromo-4-fluorobenzonitrile with phenol in the presence of a base like potassium carbonate is a prime example. The fluorine atom, being a good leaving group and positioned para to the electron-withdrawing nitrile group, is readily displaced by the phenoxide ion.

The Ullmann condensation is another powerful, copper-catalyzed method for forming C-O bonds. wikipedia.orgorganic-chemistry.org Though traditionally requiring harsh conditions like high temperatures and stoichiometric copper, modern advancements have led to the development of milder protocols using soluble copper catalysts and various ligands. wikipedia.orgnih.gov These improved Ullmann-type reactions can be applied to couple aryl halides with phenols to generate diaryl ethers, often with greater functional group tolerance than the classical approach. nih.govorganic-chemistry.org For instance, coupling reactions can be performed at lower temperatures (e.g., 90°C) with the assistance of co-catalysts or specific ligands. organic-chemistry.org

Dehydrogenative Coupling Methodologies for Aryl Ether Synthesis

Cross-dehydrogenative coupling (CDC) represents a more modern and atom-economical approach to C-O bond formation. rsc.org This strategy avoids the need for pre-functionalized starting materials (like aryl halides) by directly coupling a C-H bond of one aromatic ring with an O-H bond of another. nih.gov While less common for the specific synthesis of this compound, the principles of CDC are an active area of research. These reactions are typically catalyzed by transition metals like palladium or rhodium and involve the activation of an inert C-H bond. rsc.orgnih.gov Electrochemical methods for C(sp²)–H/O–H cross-dehydrogenative coupling are also emerging, offering metal- and oxidant-free conditions. rsc.org

One-Pot and Cascade Synthesis Routes for Convergent Assembly

To enhance synthetic efficiency, reduce waste, and simplify purification processes, one-pot and cascade reactions are increasingly sought after. A cascade reaction, where multiple bond-forming events occur sequentially in a single pot without isolating intermediates, offers a highly convergent approach to complex molecules. rsc.org

For the synthesis of diaryl ethers, cascade protocols have been developed. For example, a metal-free, one-pot diarylation of water has been reported using hypervalent iodine reagents, combining the principles of SNAr and modern arylation chemistry. researchgate.netresearchgate.net Such strategies enable the functionalization of a nucleophile with two different aryl groups in a single step. researchgate.net While direct application to this compound may require specific substrate design, these advanced methods highlight the potential for highly efficient, convergent syntheses in the broader class of diaryl ethers and related benzonitrile analogs.

Challenges and Solutions in Regioselective Synthesis of Substituted Benzonitriles

The synthesis of specifically substituted benzonitriles, such as this compound, presents a considerable challenge in controlling regioselectivity. The directing effects of the substituents on the aromatic ring govern the position of incoming electrophiles or nucleophiles. In the case of this compound, the nitrile group (-CN) is an electron-withdrawing group that directs incoming electrophiles to the meta-position, while the phenoxy group (-OPh) is an electron-donating group, directing to the ortho and para positions. The desired product requires bromination at the position that is ortho to the activating phenoxy group and meta to the deactivating nitrile group, a generally favored outcome. However, several challenges persist.

A primary challenge is preventing polysubstitution and the formation of undesired isomers. mdpi.com The high activation of the ring by the phenoxy group can lead to the introduction of more than one bromine atom. Furthermore, bromination can potentially occur at the other ortho position relative to the phenoxy group (position 5), leading to a mixture of products that are difficult to separate.

To overcome these hurdles, chemists have developed several strategies:

Choice of Brominating Agent: The selection of the brominating agent is critical. While elemental bromine can be harsh and unselective, milder reagents like N-bromosuccinimide (NBS) or tetraalkylammonium tribromides offer greater control and often lead to high para-selectivity with respect to the most activating group. mdpi.comnih.gov For phenols, which are electronically similar to phenoxy derivatives, layered double hydroxide (B78521) (LDH) intercalated bromate (B103136) has been used for selective monobromination. mdpi.com

Reaction Condition Optimization: Controlling kinetic versus thermodynamic pathways through temperature modulation is a key solution. Electrophilic aromatic brominations often show higher positional selectivity at lower temperatures. nih.gov Running the reaction at the lowest effective temperature can favor the formation of a single, desired isomer while minimizing side products. nih.gov The choice of solvent also significantly affects regioselectivity, with variations observed between different solvent systems. researchgate.net

Multi-step Synthetic Routes: An alternative to direct substitution on a pre-formed phenoxybenzonitrile is a multi-step approach. For instance, a synthesis could start with 4-hydroxybenzonitrile, which is first brominated. researchgate.net The directing effects of the hydroxyl and nitrile groups would be leveraged to install the bromine at the desired position 3. Subsequently, the phenoxy group can be introduced via a nucleophilic aromatic substitution or an etherification reaction. This stepwise approach provides greater control over the final substitution pattern.

The table below summarizes various approaches to achieve regioselectivity in the bromination of activated aromatic rings, which is a critical step in the synthesis of compounds like this compound.

| Substrate Type | Brominating System | Key Advantage/Outcome | Reference |

|---|---|---|---|

| Phenols | N-bromosuccinimide (NBS)/Silica Gel | High para-selectivity. | nih.gov |

| Phenols | Tetraalkylammonium tribromides | Highly para-selective monobromination. | nih.gov |

| Phenols | ZnAl–BrO3-–Layered Double Hydroxides (LDH) | Achieves mono-bromination in good yield by slow release of the brominating agent. | mdpi.com |

| Anilines | n-BuLi, Me3SnCl, then Br2 | One-pot reaction yielding exclusively para-bromoaniline without di-substitution. | nih.gov |

| Activated Aromatic Rings | Pyridinium tribromide in THF at 0°C | Excellent yield of a single regioisomer in specific naphthalene (B1677914) systems. | researchgate.net |

Exploration of Green Chemistry Principles in Synthetic Protocols

The integration of green chemistry principles into the synthesis of this compound and its analogs is essential for developing environmentally sustainable and economically viable processes. jocpr.com This involves a holistic approach to minimize waste, avoid hazardous substances, and improve energy efficiency.

Atom Economy: A core principle of green chemistry, atom economy measures the efficiency of a reaction in converting reactant atoms to the desired product. monash.eduprimescholars.com Many traditional syntheses, such as those involving stoichiometric protecting groups or leaving groups, suffer from poor atom economy. nih.gov For instance, in a classic Rosenmund-von Braun reaction to form the nitrile, stoichiometric copper(I) cyanide is used, generating significant inorganic waste. numberanalytics.com Modern catalytic methods significantly improve atom economy.

Safer Reagents and Solvents: A major focus is the replacement of toxic reagents. The conventional use of highly toxic metal cyanides or hydrogen cyanide gas poses significant safety and environmental risks. acs.org Researchers are exploring cyanide-free routes, such as the dehydration of aldoximes, or the use of less toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). acs.orgresearchgate.netnih.gov Similarly, hazardous organic solvents are being replaced with greener alternatives. Water is the ideal green solvent, and methodologies for cyanation of aryl halides in aqueous systems have been developed. researchgate.netorganic-chemistry.org Other alternatives include ionic liquids and deep eutectic solvents, which can act as both solvent and catalyst, simplifying processes and enabling reuse. acs.orgorganic-chemistry.org

Catalysis and Energy Efficiency: Catalytic methods are inherently superior to stoichiometric ones as they reduce waste and often allow for milder reaction conditions. The use of heterogeneous catalysts, such as metal oxides or metals on a solid support, is particularly advantageous as they can be easily recovered and recycled. researchgate.net Biocatalysis, using enzymes like aldoxime dehydratases, offers an exceptionally green route to nitriles under very mild conditions, eliminating the need for toxic reagents and harsh solvents. nih.gov Furthermore, alternative energy sources like microwave irradiation and concentrated solar radiation can drastically reduce reaction times and energy consumption compared to conventional heating. researchgate.netnih.gov

The following table outlines how green chemistry principles are being applied to the synthesis of aromatic nitriles.

| Green Chemistry Principle | Application in Nitrile Synthesis | Example | Reference |

|---|---|---|---|

| Prevention (E-Factor) | Designing syntheses with minimal waste generation. | Low E-factor (0.1) achieved in solar-mediated synthesis. | nih.gov |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. | Pericyclic reactions, like Diels-Alder, can have 100% atom economy. | primescholars.comnih.gov |

| Less Hazardous Chemical Syntheses | Avoiding toxic cyanide sources like HCN or NaCN. | Using K₄[Fe(CN)₆] or cyanide-free routes from aldehydes. | acs.orgresearchgate.net |

| Designing Safer Chemicals | Using harmless starting materials. | Using glucose instead of carcinogenic benzene (B151609) to produce adipic acid. | youtube.com |

| Safer Solvents and Auxiliaries | Replacing volatile organic solvents (VOCs). | Performing reactions in water, ionic liquids, or deep eutectic solvents. | acs.orgresearchgate.netorganic-chemistry.org |

| Design for Energy Efficiency | Using ambient conditions or alternative energy sources. | Microwave-assisted synthesis or using concentrated solar radiation. | researchgate.netnih.gov |

| Use of Renewable Feedstocks | Starting from biomass-derived materials instead of petrochemicals. | Synthesis of nitriles from lignin-derived aldehydes. | acs.org |

| Catalysis | Using recoverable and reusable catalysts instead of stoichiometric reagents. | Engineered aldoxime dehydratases (biocatalysis) or recyclable heterogeneous catalysts. | nih.govresearchgate.net |

Scalability Considerations for Laboratory and Pilot Production

Transitioning a synthetic route for this compound from a laboratory setting to pilot and industrial production requires careful consideration of scalability, safety, and cost-effectiveness. Challenges that are manageable on a gram scale can become significant obstacles on a kilogram scale.

Process Optimization: The first step in scaling up is the thorough optimization of reaction conditions. numberanalytics.com This includes adjusting parameters such as temperature, pressure, catalyst loading, and reaction time to maximize yield and purity while ensuring operational safety and economic feasibility. aeeisp.com For example, the ammoxidation of p-bromotoluene to produce p-bromobenzonitrile was optimized for industrial production using a specific fluid catalyst in a fluidized-bed reactor. google.com

Flow Chemistry: Continuous flow chemistry has emerged as a powerful technology for overcoming many scalability challenges. numberanalytics.com Instead of large batch reactors, reactions are performed in a continuous stream through a tube or microreactor. uc.pt This technology offers several key advantages:

Enhanced Safety: By minimizing the reaction volume at any given moment, the risks associated with highly exothermic reactions or the handling of hazardous intermediates are significantly reduced. semanticscholar.org

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, often leading to higher yields and purities. bohrium.com

Seamless Scalability: Scaling up a flow process, often referred to as "scaling out," can be as simple as running the reactor for a longer period or using multiple reactors in parallel, bypassing the complex re-engineering required for scaling up batch reactors. uc.pt

Process Intensification: Flow systems can enable the use of reaction conditions, such as high temperatures and pressures, that are impractical or unsafe in batch processing, leading to dramatically shorter reaction times. numberanalytics.comsemanticscholar.org

The synthesis of various heterocyclic compounds and nitrile derivatives has been successfully demonstrated and scaled using flow technology, highlighting its potential for the production of complex molecules like this compound. bohrium.comnih.govresearchgate.net

The table below provides a comparative overview of batch versus continuous flow processing for chemical synthesis.

| Parameter | Batch Processing | Continuous Flow Processing | Reference |

|---|---|---|---|

| Scale-up Strategy | Increase reactor size; complex re-optimization often needed. | "Scaling out" by extending run time or using parallel reactors. | uc.pt |

| Heat Transfer | Often poor and non-uniform, risk of thermal runaways. | Excellent due to high surface-area-to-volume ratio. | bohrium.com |

| Safety | Higher risk due to large volumes of hazardous materials. | Inherently safer with small hold-up volumes. | semanticscholar.org |

| Reaction Control | Difficult to precisely control temperature and mixing. | Precise control over temperature, pressure, and residence time. | semanticscholar.org |

| Throughput Example | Yields can decrease on scale-up due to inefficiencies. | Flow synthesis of an indole (B1671886) achieved a throughput of 3.7 g/h. | uc.pt |

| Integration | Multi-step processes require isolation at each stage. | Allows for sequential, multi-step syntheses in a single integrated system. | uc.pt |

Application of 3 Bromo 4 Phenoxybenzonitrile As a Synthetic Intermediate

Utility in Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

The presence of an aryl bromide in 3-Bromo-4-phenoxybenzonitrile makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for constructing complex molecular architectures from simpler precursors under relatively mild conditions. libretexts.orgrsc.org

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov this compound can readily participate in this reaction, where the bromine atom is substituted with various aryl, heteroaryl, or alkyl groups. This transformation is crucial for synthesizing biaryl compounds, which are common motifs in pharmacologically active molecules and organic materials. nih.govresearchgate.net

The general reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The reaction is compatible with a wide range of functional groups, making it highly versatile. nih.govnih.gov

Table 1: Examples of Potential Suzuki-Miyaura Coupling Reactions with this compound

| Boronic Acid/Ester | Product | Typical Conditions |

| Phenylboronic acid | 4-Phenoxy-[1,1'-biphenyl]-3-carbonitrile | Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O, Heat |

| 4-Methoxyphenylboronic acid | 3'-Methoxy-4-phenoxy-[1,1'-biphenyl]-3-carbonitrile | Pd(dppf)Cl₂, K₃PO₄, 1,4-Dioxane, Heat |

| Thiophene-2-boronic acid | 4-Phenoxy-3-(thiophen-2-yl)benzonitrile | Pd₂(dba)₃, SPhos, K₂CO₃, Toluene, Heat |

| Methylboronic acid | 3-Methyl-4-phenoxybenzonitrile | Pd(PCy₃)₂, K₃PO₄, Toluene/H₂O, Heat |

This table presents plausible transformations based on established Suzuki-Miyaura coupling methodologies.

The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org this compound serves as the aryl halide component, enabling the introduction of an alkynyl moiety at the 3-position of the benzonitrile (B105546) core. The resulting arylalkynes are important intermediates for synthesizing more complex structures, including conjugated polymers and heterocyclic compounds. libretexts.orgnih.gov

The reaction mechanism involves a palladium cycle, similar to the Suzuki coupling, and a copper cycle, where a copper acetylide is formed as a key reactive intermediate. wikipedia.org Copper-free variations of the Sonogashira coupling have also been developed. libretexts.orgnih.gov

Table 2: Examples of Potential Sonogashira Coupling Reactions with this compound

| Terminal Alkyne | Product | Typical Conditions |

| Phenylacetylene | 4-Phenoxy-3-(phenylethynyl)benzonitrile | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, Room Temp. to Heat |

| Trimethylsilylacetylene | 4-Phenoxy-3-((trimethylsilyl)ethynyl)benzonitrile | Pd(PPh₃)₄, CuI, Piperidine, Toluene, Heat |

| Propargyl alcohol | 3-(3-Hydroxyprop-1-yn-1-yl)-4-phenoxybenzonitrile | PdCl₂(PPh₃)₂, CuI, Diisopropylamine, DMF, Heat |

| 1-Heptyne | 3-(Hept-1-yn-1-yl)-4-phenoxybenzonitrile | Pd(OAc)₂, XPhos, Cs₂CO₃, Acetonitrile, Heat |

This table illustrates potential synthetic applications based on standard Sonogashira reaction protocols.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of medicinal chemistry for the synthesis of arylamines, which are prevalent in numerous drug candidates. wikipedia.org this compound can be coupled with a wide variety of primary and secondary amines, anilines, and other N-heterocycles to afford the corresponding N-arylated products. chemspider.comnih.gov

The choice of palladium catalyst, ligand, and base is critical for the success of the reaction and depends on the nature of the amine coupling partner. wikipedia.orgorganic-chemistry.org Sterically hindered phosphine (B1218219) ligands, such as XPhos or BINAP, are often employed to facilitate the catalytic cycle. chemspider.com

Table 3: Examples of Potential Buchwald-Hartwig Amination Reactions with this compound

| Amine | Product | Typical Conditions |

| Morpholine | 3-Morpholino-4-phenoxybenzonitrile | Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, Heat |

| Aniline | 3-Anilino-4-phenoxybenzonitrile | Pd(OAc)₂, XPhos, Cs₂CO₃, Dioxane, Heat |

| Benzylamine (B48309) | 3-(Benzylamino)-4-phenoxybenzonitrile | PdCl₂(dppf), K₂CO₃, Toluene, Heat |

| Pyrrolidine | 4-Phenoxy-3-(pyrrolidin-1-yl)benzonitrile | Pd₂(dba)₃, CyPF-tBu, LiHMDS, THF, Heat |

This table showcases potential C-N bond-forming reactions based on established Buchwald-Hartwig amination methods.

Nitrile Group Transformations to Diverse Functionalities

The nitrile group (-C≡N) in this compound is a versatile functional group that can be converted into several other important chemical entities, expanding its utility as a synthetic intermediate.

The nitrile group can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid. The reaction proceeds via the formation of a primary amide intermediate, 3-bromo-4-phenoxybenzamide. If the reaction is stopped at the intermediate stage, the amide can be isolated. Complete hydrolysis affords 3-bromo-4-phenoxybenzoic acid. These transformations provide access to a different class of compounds where the carboxylic acid or amide can participate in further synthetic manipulations, such as esterification or amide coupling reactions.

Reaction Scheme: Hydrolysis of this compound

The nitrile group can be reduced to a primary amine, specifically a benzylamine derivative. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon under a hydrogen atmosphere. The resulting (3-bromo-4-phenoxyphenyl)methanamine is a valuable building block, as the primary amine can be used in a wide array of subsequent reactions, including acylation, alkylation, and the formation of imines or sulfonamides.

Table 4: Common Methods for the Reduction of the Nitrile Group

| Reagent/Catalyst | Product | Typical Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | (3-Bromo-4-phenoxyphenyl)methanamine | 1. LiAlH₄, THF or Et₂O; 2. H₂O workup |

| Catalytic Hydrogenation (H₂) | (3-Bromo-4-phenoxyphenyl)methanamine | Raney Nickel or Pd/C, H₂ (high pressure), Methanol or Ethanol |

This table outlines standard methodologies for the chemical reduction of nitriles.

Cycloaddition Reactions (e.g., to Tetrazoles)

The nitrile functional group of this compound is a key site for cycloaddition reactions, most notably the [3+2] cycloaddition with azide (B81097) sources to form tetrazole rings. libretexts.org Tetrazoles are important heterocyclic motifs in medicinal chemistry, often serving as bioisosteres for carboxylic acids. organicchemistrytutor.com The reaction involves treating the nitrile with an azide, such as sodium azide, often in the presence of a catalyst and typically in a polar aprotic solvent like dimethylformamide (DMF). The process converts the linear nitrile group into a planar, aromatic five-membered ring containing four nitrogen atoms. youtube.com

This transformation is a common strategy for late-stage functionalization in drug discovery programs. organicchemistrytutor.com Various catalysts, including tin(II) chloride or copper-based systems, can be employed to facilitate the reaction and improve yields. Microwave-assisted synthesis has also been shown to accelerate this conversion, leading to high yields in significantly shorter reaction times.

Table 1: Representative Synthesis of a Tetrazole from a Substituted Benzonitrile

| Step | Procedure | Purpose |

|---|---|---|

| Reagent Setup | A substituted benzonitrile (e.g., 3-Bromo-4-methoxybenzonitrile, 1 mmol), sodium azide (1.5 mmol), and a catalyst (e.g., SnCl₂ (10 mol%)) are combined in an anhydrous solvent (e.g., DMF, 2 mL) under an inert atmosphere. | To combine reactants and catalyst in a controlled, water-free environment to initiate the cycloaddition. |

| Reaction Conditions | The mixture is heated to a specified temperature (e.g., 120°C) and stirred for several hours (e.g., 6 hours). | To provide the necessary activation energy for the [3+2] cycloaddition to proceed at an efficient rate. |

| Workup and Isolation | The cooled reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with an acidic aqueous solution (e.g., 5M HCl) and brine. The organic layer is then dried and concentrated to yield the crude product. | To quench the reaction, remove unreacted reagents and byproducts, and isolate the final tetrazole product. |

Electrophilic Aromatic Substitution Reactions on the Phenoxy Moiety

The phenoxy group of this compound contains an aromatic ring that can undergo electrophilic aromatic substitution. The ether oxygen atom attached to this ring is an activating group, meaning it increases the ring's reactivity toward electrophiles compared to unsubstituted benzene (B151609). organicmystery.com This activation occurs because the oxygen's lone pairs can be donated into the aromatic system through resonance, increasing the electron density of the ring. pressbooks.pub

The resonance effect makes the ortho and para positions of the phenoxy ring particularly electron-rich. organicchemistrytutor.com Consequently, the ether group acts as an ortho, para-director, guiding incoming electrophiles to these positions. pressbooks.pubminia.edu.eg While steric hindrance from the rest of the molecule might slightly disfavor the ortho position, both ortho and para substituted products are generally expected. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. organicmystery.comnumberanalytics.com

Table 2: Predicted Products of Electrophilic Aromatic Substitution on the Phenoxy Ring

| Reaction | Reagents | Predicted Major Isomeric Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Nitro- and 4-Nitro-phenoxy derivatives |

| Bromination | Br₂, FeBr₃ | 2-Bromo- and 4-Bromo-phenoxy derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl- and 4-Acyl-phenoxy derivatives |

Derivatization for Pharmacophore Exploration and Scaffold Diversity

In medicinal chemistry, the this compound framework is considered a valuable scaffold for developing new therapeutic agents. mdpi.com Its structure contains multiple points for chemical modification, allowing for the systematic exploration of pharmacophores and the generation of molecular diversity to optimize biological activity.

Key derivatization strategies include:

Nitrile Group Transformation : The nitrile can be hydrolyzed to a carboxylic acid or, more commonly, converted into other functional groups. For example, it can be transformed into a thioamide, a key step in the synthesis of intermediates for drugs like Febuxostat. researchgate.netresearchgate.net It can also serve as the precursor for various five-membered heterocycles.

Bromine Atom Substitution : The bromine atom is an excellent handle for introducing new substituents via transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions. This allows for the attachment of a wide array of aryl, alkyl, or nitrogen-containing groups.

Phenoxy Moiety Modification : As discussed, the terminal phenoxy ring can be functionalized through electrophilic aromatic substitution, adding further diversity. numberanalytics.com Additionally, the core structure can be built via arylation of a 3-bromo-4-hydroxybenzonitrile (B56826) precursor. researchgate.net

Such derivatizations are crucial for establishing structure-activity relationships (SAR), where systematic changes to the molecule's structure are correlated with changes in its biological efficacy. For instance, the discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole (B8742708) as a covalent inhibitor demonstrated how rigidifying a molecular scaffold can enhance binding and reactivity with a biological target. nih.gov

Role in the Synthesis of Complex Heterocyclic Systems

Beyond the synthesis of simple tetrazoles, this compound is a building block for more complex heterocyclic architectures. The strategic placement of its reactive sites—the nitrile and the bromine atom—facilitates multi-step synthetic sequences to construct polycyclic and fused ring systems.

For example, the nitrile group can be used to build fused pyrimidine (B1678525) or thiazole (B1198619) rings, while the bromine atom can participate in intramolecular cyclization reactions to form new rings. Photochemical cyclizations represent another advanced strategy where precursors derived from this scaffold could be used to create complex polycyclic aromatic systems like phenanthridines or indolocarbazoles under mild conditions. chim.it The synthesis of various heteroaromatic compounds, such as 1,3,4-thiadiazoles and 3-phenyl-4-arylthiazoles, often starts from precursors that can be derived from functionalized benzonitriles. nih.gov This versatility makes the scaffold valuable for accessing novel and complex molecular frameworks for various applications, including materials science and medicinal chemistry. nih.gov

Design and Synthesis of Compound Libraries Utilizing this compound Scaffolds

The creation of compound libraries—large, systematically organized collections of related molecules—is a cornerstone of modern drug discovery, enabling high-throughput screening against biological targets. The this compound scaffold is well-suited for this purpose due to its multiple, orthogonally reactive functionalization points.

By leveraging these points of diversity, chemists can design and execute combinatorial syntheses to produce hundreds or thousands of unique analogs from a single core structure. For instance, a library could be generated by:

Starting with a common intermediate, 3-bromo-4-hydroxybenzonitrile. nih.gov

Diversifying the phenoxy group by reacting it with a collection of different aryl halides (Ullmann condensation) or arylboronic acids (Chan-Lam coupling). organic-chemistry.org

Further diversifying the resulting products by performing a set of different cross-coupling reactions at the bromine position.

Finally, converting the nitrile group into a tetrazole or another heterocycle across the entire library.

Modern techniques like automated flow synthesis can dramatically accelerate the production of such libraries, reducing the time required from weeks to hours and enabling access to hyperdiverse chemical collections. nih.govchemrxiv.org This rapid generation of molecular diversity allows for a more comprehensive exploration of the chemical space around the this compound scaffold, increasing the probability of identifying novel bioactive compounds. semanticscholar.org

Investigations into Molecular and Biochemical Interactions of 3 Bromo 4 Phenoxybenzonitrile Derivatives

In Vitro Enzyme Inhibition Studies and Target Identification

Derivatives of 3-bromo-4-phenoxybenzonitrile and structurally related brominated aromatic compounds have been the subject of numerous in vitro studies to identify their potential as enzyme inhibitors. Research has demonstrated that these compounds can target a range of enzymes implicated in various diseases, from neurodegenerative disorders to cancer.

One significant area of investigation has been the inhibition of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. nih.gov Synthesized brominated 2-phenitidine derivatives have shown potential as moderate inhibitors of these enzymes. nih.gov Similarly, studies on N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides revealed that derivatives bearing alkyl groups on the nitrogen atom exhibited AChE inhibitory activity, with efficacy increasing alongside the length of the carbon chain, suggesting that greater lipophilicity enhances activity. juniperpublishers.com Other related structures, such as O-aromatic N,N-disubstituted carbamates and thiocarbamates that include bromine substitutions, have also demonstrated weak to moderate inhibition of both AChE and BChE. nih.gov

Beyond cholinesterases, these brominated compounds have been evaluated against other enzymes. For instance, N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were also assessed for their potential to inhibit α-glucosidase, an enzyme relevant to diabetes management. juniperpublishers.com

In the context of oncology, protein kinases are a major focus. Specific derivatives have been designed as inhibitors of fibroblast growth factor receptor-1 (FGFR1). semanticscholar.org Furthermore, N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole have been evaluated for their capacity to inhibit protein kinase CK2α and PIM-1 kinase, both of which are considered valuable targets in cancer therapy. mdpi.com

| Enzyme Target | Derivative Class | Observed Activity | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides | Good inhibition, with IC50 values of 92.13 ± 0.15 µM for n-heptyl derivative. | juniperpublishers.com |

| Butyrylcholinesterase (BChE) | Brominated 2-phenitidine derivatives | Moderate inhibitory activity. | nih.gov |

| α-Glucosidase | N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides | Evaluated for inhibitory potential. | juniperpublishers.com |

| Fibroblast Growth Factor Receptor-1 (FGFR1) | 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives | Potent inhibition demonstrated. | semanticscholar.org |

| PIM-1 Kinase | N-substituted 4,5,6,7-tetrabromo-1H-benzimidazole derivatives | Inhibitory activity confirmed. | mdpi.com |

| Protein Kinase CK2α | N-substituted 4,5,6,7-tetrabromo-1H-benzimidazole derivatives | Inhibitory activity confirmed. | mdpi.com |

Receptor Binding Profiling and Ligand-Target Interaction Analysis

To understand the inhibitory action of this compound derivatives at a molecular level, computational docking and ligand-target interaction analyses have been employed. These in silico methods provide insights into how these molecules bind to the active sites of their target enzymes and receptors.

Molecular docking studies have been particularly informative in the development of kinase inhibitors. For example, the binding mode of a promising 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative, compound C9, with its target, FGFR1, was elucidated. The analysis revealed that the compound fits into the receptor's binding site and forms six hydrogen bonds, which accounts for its inhibitory activity. semanticscholar.org

Similar computational approaches have been used to analyze the interaction between N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamide derivatives and the enzyme α-glucosidase. juniperpublishers.com Docking simulations showed that the compound binds within the active site of the enzyme, with various interactions, including π-alkyl, π-anion, and hydrogen bonds, stabilizing the ligand-enzyme complex. juniperpublishers.com These findings from computational studies are crucial for optimizing lead compounds and designing more potent and selective inhibitors.

Modulation of Signal Transduction Pathways at the Molecular Level

The biological activities of this compound derivatives often stem from their ability to interfere with cellular signal transduction pathways. By inhibiting key enzymes like kinases, these compounds can disrupt the downstream signaling cascades that control cell proliferation, survival, and metastasis.

Research into 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives has shown that they can inhibit the phosphorylation of FGFR1. semanticscholar.org This action subsequently blocks the activation of downstream signaling proteins, including PLCc1 and ERK, in a dose-dependent manner. semanticscholar.org The inhibition of these components of the MAPK and PLCc signaling pathways is a key mechanism behind the observed anti-cancer effects. semanticscholar.org

Similarly, the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial for cell proliferation, angiogenesis, and apoptosis suppression, is a validated target in cancer therapy. nih.gov The development of brominated tyrosine kinase inhibitors has been pursued to target mutated forms of EGFR that confer resistance to standard treatments, highlighting the importance of these derivatives in modulating critical cancer-related pathways. nih.gov

Anti-Proliferative Activity in Cancer Cell Lines (In Vitro Studies)

A significant body of research has focused on the anti-proliferative effects of brominated benzonitrile derivatives against various human cancer cell lines in vitro. These studies are essential for identifying potential therapeutic candidates for oncology.

Derivatives have demonstrated notable activity against non-small cell lung cancer (NSCLC). One 4-bromo-N-(3,5-dimethoxyphenyl)benzamide compound, C9, was found to inhibit five different NSCLC cell lines with IC50 values ranging from 1.25 to 2.31 µM. semanticscholar.org

In the context of breast cancer, various related compounds have been tested. Phenylsulfonylpiperazine derivatives showed cytotoxic effects, with one compound being particularly effective against the MCF7 luminal breast cancer cell line, exhibiting an IC50 value of 4.48 μM. mdpi.com Additionally, N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole have been evaluated for their cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. mdpi.com

The anti-proliferative activity extends to hematological malignancies as well. The same class of tetrabromo-1H-benzimidazole derivatives was also tested against acute lymphoblastic leukemia (CCRF-CEM) cells, demonstrating their potential for broader applications in cancer treatment. mdpi.com

| Cancer Type | Cell Line | Derivative Class | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Non-Small Cell Lung Cancer | NCI-H1581 | 4-bromo-N-(3,5-dimethoxyphenyl)benzamide | 1.25 ± 0.23 | semanticscholar.org |

| Non-Small Cell Lung Cancer | NCI-H520 | 4-bromo-N-(3,5-dimethoxyphenyl)benzamide | 1.36 ± 0.27 | semanticscholar.org |

| Breast Cancer (Luminal) | MCF7 | Phenylsulfonylpiperazine derivative | 4.48 | mdpi.com |

| Breast Cancer | MDA-MB-231 | N-substituted 4,5,6,7-tetrabromo-1H-benzimidazole | Cytotoxicity evaluated | mdpi.com |

| Acute Lymphoblastic Leukemia | CCRF-CEM | N-substituted 4,5,6,7-tetrabromo-1H-benzimidazole | Cytotoxicity evaluated | mdpi.com |

Antimicrobial and Antiviral Activities in Model Systems

In addition to their anti-cancer potential, derivatives of this compound and related compounds have been investigated for their antimicrobial properties. The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents, and these brominated compounds have shown promise.

Studies have demonstrated broad-spectrum antibacterial activity. Hydroxyphenyl-thiazolyl-coumarin hybrid compounds were active against Pseudomonas aeruginosa, Enterococcus faecalis, and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) as low as 15.62 μg/mL. mdpi.com Certain 3-alkylidene-2-indolone derivatives displayed potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values of 0.5 μg/mL. mdpi.com Flavonoid derivatives containing bromine have also shown inhibitory effects against various pathogenic bacteria. nih.gov

The antifungal activity of these compounds has also been explored. Hydroxyphenyl-thiazolyl-coumarin hybrids were effective against Candida albicans and Aspergillus brasiliensis. mdpi.com Furthermore, some sulfonamide derivatives, a class of compounds that can incorporate a bromophenyl moiety, are known to be used as antiviral agents. nih.gov

| Organism | Derivative Class | MIC Value (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus (MRSA) | 3-alkylidene-2-indolone | 0.5 | mdpi.com |

| Pseudomonas aeruginosa | Hydroxyphenyl-thiazolyl-coumarin | 15.62–31.25 | mdpi.com |

| Enterococcus faecalis | Hydroxyphenyl-thiazolyl-coumarin | 15.62–31.25 | mdpi.com |

| Candida albicans | Hydroxyphenyl-thiazolyl-coumarin | 15.62 | mdpi.com |

| Aspergillus brasiliensis | Hydroxyphenyl-thiazolyl-coumarin | 15.62 | mdpi.com |

Mechanistic Elucidation of Observed Biological Activities

Understanding the specific mechanisms through which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. Research has focused on elucidating their mode of action in both cancer and microbial systems.

In oncology, the anti-proliferative effects are often traced back to the induction of apoptosis (programmed cell death) and cell cycle arrest. For instance, a 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative was shown to arrest the cell cycle in the G2 phase and induce apoptosis in NSCLC cells. semanticscholar.org The pro-apoptotic activity of N-substituted tetrabromo-1H-benzimidazole derivatives involves the disruption of the mitochondrial membrane potential and the activation of caspase-3. mdpi.com Other mechanisms include the modulation of cellular processes like the epithelial-mesenchymal transition, as suggested by the upregulation of E-Cadherin transcripts by phenylsulfonylpiperazine derivatives. mdpi.com

The antimicrobial mechanism of related phenolic compounds can involve the degradation of the bacterial cell membrane. nih.gov More specific mechanisms have also been identified; molecular dynamics simulations confirmed that the antibacterial action of certain hydroxyphenyl-thiazolyl-coumarin compounds proceeds through the inhibition of the bacterial GyrB subunit. mdpi.com

Structure-activity relationship (SAR) studies help to refine these molecules. For example, it has been observed that the presence of halogen groups like bromine, chlorine, or nitro groups can significantly impact the antimicrobial properties of flavonoids. nih.gov In the case of some cholinesterase inhibitors, increased lipophilicity was found to enhance their inhibitory activity. juniperpublishers.com

Exploration of Specific Molecular Targets (e.g., Kinases, Cholinesterases)

The therapeutic potential of this compound derivatives is defined by their interaction with specific molecular targets. Extensive research has identified several key enzymes that are effectively inhibited by these compounds.

Kinases: Protein kinases are among the most important targets for this class of compounds, particularly in the field of cancer therapy. nih.gov

FGFR1: 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were specifically designed as novel and potent inhibitors of Fibroblast Growth Factor Receptor-1. semanticscholar.org

EGFR: To combat resistance to existing cancer therapies, a radiobrominated derivative of a known inhibitor was developed to target EGFR with specific resistance mutations (L858R/T790M). nih.gov

PIM-1 and CK2: N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole were identified as effective inhibitors of PIM-1 and CK2 kinases, both of which are implicated in cancer cell survival and proliferation. mdpi.com

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are primary targets for drugs aimed at treating the symptoms of Alzheimer's disease and other neurodegenerative conditions. nih.gov

Brominated 2-phenitidine derivatives have been synthesized and evaluated as inhibitors of both AChE and BChE. nih.gov

N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides and O-aromatic (thio)carbamates containing bromine have also been investigated for their cholinesterase inhibitory potential. juniperpublishers.comnih.gov

The focused exploration of these specific molecular targets is essential for advancing brominated benzonitrile derivatives from laboratory research to potential clinical applications.

Computational and Theoretical Studies on 3 Bromo 4 Phenoxybenzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of molecules. researchgate.net These methods provide a detailed picture of how electrons are distributed within 3-Bromo-4-phenoxybenzonitrile, which is crucial for understanding its chemical behavior.

DFT calculations are used to determine the optimized molecular geometry, identifying the most stable three-dimensional arrangement of atoms. Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net For instance, in studies of similar substituted benzonitriles, DFT has been employed to calculate these frontier orbitals to understand charge transfer mechanisms. researchgate.net

The distribution of charges on the atoms (Mulliken atomic charges) and the molecular electrostatic potential (MEP) map are also calculated. The MEP map is particularly useful as it visualizes the electron density around the molecule, highlighting electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For related compounds like 4-Bromo-3-methylbenzonitrile, DFT calculations have been used to simulate infrared and Raman spectra, showing good agreement with experimental data. researchgate.net

Table 1: Calculated Electronic Properties of Substituted Benzonitriles using DFT

| Property | Description | Typical Application |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Predicts reactivity towards electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Predicts reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |

| Mulliken Charges | Partial charges assigned to individual atoms in a molecule. | Helps in understanding electrostatic interactions. |

| MEP Map | A 3D plot of the electrostatic potential on the electron density surface. | Identifies sites for electrophilic and nucleophilic attack. |

This table represents typical data obtained from DFT calculations on substituted benzonitriles and is illustrative for this compound.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and a biological target. documentsdelivered.com For brominated compounds, docking studies have been used to understand their binding to metabolic enzymes, which can be crucial for designing anticancer strategies. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-receptor complex over time. documentsdelivered.com MD simulations provide a dynamic view of the interactions, showing how the ligand and protein atoms move and fluctuate. osti.govstanford.edu This can reveal key information about the stability of binding poses and the role of specific amino acid residues in the interaction. For example, MD simulations on phenoxy-containing derivatives have been used to explore their binding thermodynamics with protein targets, identifying key residues for interaction. semanticscholar.org These simulations help to refine the understanding of how a molecule like this compound might interact with a specific biological target.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. hilarispublisher.com QSAR models are developed by correlating physicochemical properties or theoretical molecular descriptors of a series of compounds with their experimentally determined activities. nih.gov

For a class of compounds including this compound, a QSAR study would involve synthesizing a series of analogs and testing their biological activity. Various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) would then be calculated for each analog. Statistical methods are used to build a model that predicts the activity based on these descriptors. Such models have been successfully developed for benzonitrile (B105546) derivatives to predict their activity as farnesyltransferase inhibitors and for benzene (B151609) derivatives to predict their acute toxicity. researchgate.netsemanticscholar.org These models are valuable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Prediction of Reactivity and Selectivity in Organic Transformations

Computational methods are increasingly used to predict the outcome of chemical reactions. For this compound, this involves predicting its reactivity and the selectivity of its transformations. DFT calculations can provide insights into reaction mechanisms and predict the most likely sites for chemical reactions. nih.gov For example, the reactivity of the nitrile group can be investigated using computational methods to understand its electrophilicity, which can be modulated by adjacent electron-withdrawing groups. nih.gov

For electrophilic aromatic substitution reactions, computational tools can predict the most likely position of substitution on the aromatic rings. rsc.org Methods like RegioSQM and machine learning models like RegioML have been developed to predict the regioselectivity of such reactions with high accuracy. rsc.orgrsc.org These tools can be applied to this compound to predict, for example, the outcome of nitration or further halogenation reactions. Additionally, the reactivity of the nitrile group itself, for instance, in reductions to aldehydes, can be studied to understand chemoselectivity. semanticscholar.org

Conformational Analysis and Energy Landscapes

Computational methods, including semiempirical methods and DFT, can be used to calculate the energy surface associated with the torsion of the central C-O bonds. researchgate.net This generates an energy landscape, which maps the potential energy of the molecule as a function of its geometry. nih.gov Identifying the global minimum energy conformation and other low-energy conformers is crucial, as these are the shapes the molecule is most likely to adopt. Understanding the energy barriers between these conformations provides insight into the molecule's flexibility, which can be important for its ability to bind to a receptor.

In Silico Prediction of Molecular Attributes Relevant to Biological Systems

Beyond predicting direct ligand-receptor interactions, computational methods can predict a wide range of molecular properties relevant to a compound's behavior in a biological system. These in silico predictions are a crucial part of early-stage drug discovery.

For brominated aromatic compounds, various properties can be predicted. This includes assessing drug-likeness based on criteria like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. nih.gov The prediction of biological activity spectra can be performed using web-based tools that compare the structure of the query molecule to a database of known bioactive compounds. For example, in silico studies on bromo derivatives of hydroacridines have predicted their potential biological targets and acute toxicity. ucj.org.uaresearchgate.net These predictions help to build a profile of the potential biological effects of this compound.

Table 2: Predicted Molecular Attributes for this compound Analogues

| Attribute | Prediction Method | Relevance |

|---|---|---|

| Drug-Likeness | Lipinski's Rule of Five | Assesses the likelihood of a compound being an orally active drug. |

| Biological Targets | Similarity searching (e.g., SuperPred) | Predicts potential protein targets based on structural similarity to known ligands. |

| Toxicity | In silico toxicity models | Estimates potential toxicity, guiding safer compound design. |

| Physicochemical Properties | Computational algorithms | Predicts properties like solubility, pKa, and logP. |

This table illustrates the types of in silico predictions that can be made for compounds like this compound.

Cheminformatics Approaches for Analog Design and Virtual Screening

Cheminformatics combines computational methods with chemical information to support drug discovery and design. For this compound, these approaches can be used to design novel analogs with improved properties and to screen large compound libraries to find other molecules with similar potential activities.

Virtual screening is a key cheminformatics technique where large databases of chemical compounds are computationally screened against a biological target. nih.govscholarsresearchlibrary.com This can be done using molecular docking or by using pharmacophore models. A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target. mdpi.com By identifying compounds that match the pharmacophore, new potential lead molecules can be discovered. These approaches allow for the rapid and cost-effective identification of promising new compounds for further investigation. nih.gov

Advanced Analytical Methodologies in Research on 3 Bromo 4 Phenoxybenzonitrile and Its Analogs

High-Resolution Mass Spectrometry for Reaction Monitoring and Complex Mixture Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 3-Bromo-4-phenoxybenzonitrile and its related compounds, offering unparalleled precision in mass determination. This capability is crucial for both confirming the identity of synthesized molecules and for monitoring the progress of chemical reactions in real time.

In the synthesis of analogs like 3-bromo-4-isobutyloxyphenyl carbothioamide, a derivative starting from 4-hydroxybenzonitrile (B152051), Electrospray Ionization Mass Spectrometry (ESI-MS) is routinely used. researchgate.netresearchgate.net This soft ionization technique allows for the detection of protonated molecular ions, such as [M+H]+, or other adducts like [M+Na]+, providing clear confirmation of the target compound's mass. For instance, during the synthesis of 3-bromo-4-isobutoxy benzonitrile (B105546), intermediates and the final product were identified by their specific mass-to-charge ratios (m/z), such as [M+H]+ at 254.1. researchgate.net

Beyond simple confirmation, HRMS, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for analyzing complex mixtures. The high resolving power allows for the differentiation of compounds with very similar masses, which is essential for identifying byproducts and impurities. For quantitative analysis in complex biological matrices, techniques like High-Resolution Multiple Reaction Monitoring (MRMHR) have been developed. nih.gov This method offers enhanced specificity for target analytes, making it suitable for quantifying low-concentration metabolites. nih.gov Although developed for steroidal hormones, the principles of MRMHR are directly applicable to the analysis of this compound and its metabolites in pharmacokinetic or environmental studies, enabling sensitive and accurate quantification. nih.gov

Table 1: ESI-MS Data for Intermediates and Analogs of this compound

| Compound Name | Precursor Ion | Observed m/z | Source |

| 3-Bromo-4-hydroxybenzonitrile (B56826) | [M+H]⁺ | 197.5 | researchgate.net |

| 3-Bromo-4-isobutoxy benzonitrile | [M+H]⁺ | 254.1 | researchgate.net |

| 3-Bromo-4-isobutoxy benzonitrile | [M+Na]⁺ | 278.1 | researchgate.net |

| 3-Bromo-4-isobutyloxyphenyl carbothioamide | [M-H]⁻ | 285.6 | researchgate.netresearchgate.net |

Advanced Chromatographic Techniques for Purity Assessment and Isolation of Isomers

Chromatographic methods are fundamental for the purification and purity assessment of this compound and its analogs. During synthesis, reaction progress is often monitored qualitatively using Thin-Layer Chromatography (TLC). researchgate.net For purification on a preparative scale, flash column chromatography is a standard method employed to isolate the target diaryl ether from unreacted starting materials and byproducts. umass.edu

For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the industry standard. It provides high-resolution separation, allowing for the precise quantification of the main compound and any impurities, including positional isomers which may have very similar chemical properties. In the synthesis of a related analog, 4-(4-bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile, the final product's purity was determined to be 99.87% by HPLC, demonstrating the technique's efficacy. chemicalbook.com The choice of stationary phase (e.g., C18, silica) and mobile phase composition is optimized to achieve the best separation for the specific diaryl ether and its potential contaminants.

X-ray Crystallography for Solid-State Structure Elucidation of Derivatives

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. This technique is invaluable for unambiguously determining the connectivity of atoms and the stereochemistry of chiral centers, as well as for understanding intermolecular interactions in the crystal lattice. While a specific crystal structure for this compound was not found in the searched literature, the analysis of its analogs provides insight into the structural features of this class of compounds.

For example, in the study of a bromodomain inhibitor, the cocrystal structure of the compound with its protein target was essential for understanding the key binding interactions, such as the role of a 3,5-dimethylisoxazole (B1293586) group in hydrogen bonding. nih.gov For the related compound 4-Bromo-3-methylbenzonitrile, theoretical studies using Density Functional Theory (DFT) have been performed to calculate its optimized geometry, vibrational frequencies, and other molecular properties. researchgate.net These computational methods serve as a powerful complement to experimental techniques like X-ray crystallography, predicting bond lengths and angles, which can later be confirmed by crystallographic data. researchgate.net The predicted C-Br bond length in 4-Bromo-3-methylbenzonitrile, for instance, is a key structural parameter that defines its geometry. researchgate.net

NMR Spectroscopy for Complex Structural Assignments and Reaction Mechanism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are used to confirm the identity and structure of this compound and its analogs.

¹H NMR provides detailed information about the chemical environment of hydrogen atoms. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) allow for the precise assignment of each proton in the molecule's aromatic rings and aliphatic chains. For example, in the ¹H NMR spectrum of 3-bromo-4-isobutoxy benzonitrile, the protons on the isobutoxy group and the aromatic rings show distinct signals that confirm the successful etherification and the substitution pattern on the benzonitrile ring. researchgate.net The characteristic downfield shifts of aromatic protons and the specific splitting patterns (e.g., doublets, doublets of doublets) are used to verify the final structure. researchgate.netumass.edu

¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. umass.edu Together, these NMR techniques provide unambiguous evidence for the structure of the synthesized compounds.

Table 2: Representative ¹H NMR Data for an Analog of this compound

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Source |

| 3-Bromo-4-isobutyloxyphenyl carbothioamide | DMSO-d₆ | 1.01 (d, J=6.7Hz, 6H), 2.0-2.1 (m, 1H), 3.90-3.91 (m, 2H), 7.12-7.14 (m, 1H), 7.96-7.98 (m, 1H), 8.21 (d, J=2.3Hz, 1H), 9.49 (s, 1H), 9.76 (s, 1H) | researchgate.netresearchgate.net |

| 3-Bromo-4-isobutoxy benzonitrile | DMSO-d₆ | 0.99-1.00 (d, J=6.5Hz, 6H), 2.02-2.08 (m, 1H), 3.83-3.86 (d, J=5.8Hz, 2H), 7.20-7.22 (d, J=8.6Hz, 1H), 7.9-8.1 (dd, J=8.6Hz, 1H), 8.2 (s, 1H) | researchgate.net |

Spectroscopic Probes for Molecular Interaction Studies (e.g., SPR)

While this compound itself is primarily an intermediate, its derivatives can be designed as spectroscopic probes to study molecular interactions. Techniques like fluorescence spectroscopy and Surface Plasmon Resonance (SPR) are highly sensitive to the binding events between a small molecule and a biological macromolecule, such as a protein.

For instance, studies on the molecule 3-acetyl-4-oxo-6,7-dihydro-12H indolo-[2,3-a] quinolizine (AODIQ) demonstrate how a fluorescent probe can be used to investigate interactions with proteins like bovine serum albumin (BSA) and human serum albumin (HSA). nih.gov Binding of the probe to the hydrophobic pockets of these proteins results in a detectable change in its fluorescence properties, such as an increase in fluorescence yield and lifetime. nih.gov This occurs because the protein environment restricts the probe's molecular motion, altering its electronic state. nih.gov Similar principles could be applied by incorporating a suitable fluorophore into the this compound scaffold to probe its interactions with target enzymes or receptors.

Furthermore, the discovery of small molecule inhibitors for protein families like bromodomains showcases how fragment-based screening can identify chemotypes that bind to specific protein pockets. nih.gov These interactions are often characterized using biophysical methods, including biochemical assays that measure the displacement of a natural ligand, providing a clear indication of a binding event. nih.gov Such approaches are crucial in drug discovery and chemical biology to understand how a molecule like a derivative of this compound might exert a biological effect.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Rational Design Principles for 3-Bromo-4-phenoxybenzonitrile Analogs

The rational design of analogs based on the this compound scaffold follows established medicinal chemistry principles. The core structure, a diaryl ether, is a common motif in kinase inhibitors and other targeted therapies. Design strategies often begin with identifying the key interacting moieties of the lead compound with its biological target.

Key principles for designing analogs include:

Structural Simplification: Large or overly complex lead compounds can be simplified by removing non-essential functional groups to improve synthetic accessibility and pharmacokinetic properties. scienceopen.com This strategy aims to retain core binding elements while reducing molecular weight and lipophilicity. scienceopen.com

Scaffold Hopping and Bioisosteric Replacement: The core benzonitrile (B105546) or phenoxy rings can be replaced with other aromatic or heterocyclic systems to explore new chemical space, improve properties, or secure intellectual property. researchgate.netresearchgate.net

Target-Based Design: If the three-dimensional structure of the biological target is known, computational tools like molecular docking can be used to predict how analogs will bind. patsnap.com This allows for the design of compounds with optimized interactions, such as additional hydrogen bonds or hydrophobic contacts.

The phenoxy group, in particular, is considered a "privileged" moiety in drug design, often responsible for crucial hydrophobic or π-stacking interactions within the target's binding site. nih.govmdpi.com Modifications to this group are a primary focus in analog design. mdpi.com

Impact of Halogen Substitutions on Molecular Recognition and Reactivity

The bromine atom at the 3-position of the benzonitrile ring is a critical feature influencing the compound's electronic properties and potential interactions with a biological target. Halogens can significantly impact a molecule's potency and pharmacokinetic profile.

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a favorable, non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in the binding pocket of a protein. This can enhance binding affinity and selectivity.

Electronic Effects: As an electron-withdrawing group, the bromine atom influences the charge distribution of the aromatic ring, which can affect its reactivity and interaction with the target.

Modulation of Potency: The nature of the halogen at this position can be fine-tuned to optimize activity. In many kinase inhibitor series, a bromo-substituted phenyl ring is crucial for high potency. For instance, in studies of 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidines, the 3-bromoanilino moiety was found to be optimal for potent inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov The substitution pattern is critical, as moving the halogen can drastically alter activity.

The following table illustrates a hypothetical SAR for halogen substitutions based on common findings in medicinal chemistry, where potency can be highly dependent on the specific halogen.

| R¹ Substitution (at position 3) | Relative Potency (Illustrative) | Rationale |

| -Br | ++++ | Optimal size and polarizability for halogen bonding and hydrophobic interactions. |

| -Cl | +++ | Can also form halogen bonds; smaller size may lead to slightly different binding geometry. |

| -CF₃ | ++ | Strong electron-withdrawing group, but larger size may not fit the binding pocket as well. |

| -F | + | Poor halogen bond donor; primarily acts through electronic effects. |

| -H | + | Lacks the specific interactions afforded by a halogen, often resulting in lower potency. |

This table is illustrative and based on general principles observed in related chemical series. Actual results are target-dependent.

Influence of Phenoxy Moiety Modifications on Biological Activity and Selectivity

The phenoxy moiety is a versatile component of the scaffold that can be extensively modified to probe the binding site and improve drug-like properties. It often occupies a hydrophobic pocket in the target protein, and its interactions are crucial for affinity. nih.gov

Probing for Additional Pockets: Adding substituents to the phenoxy ring can explore adjacent regions of the binding site. Small groups like methyl or methoxy, or larger groups like tert-butyl, can be used to map the pocket's dimensions. nih.gov

Improving Selectivity and Potency: Substitutions can introduce new interactions that enhance binding to the intended target while potentially clashing with the binding sites of off-target proteins, thereby improving selectivity. For example, adding a 4-methoxyphenoxy group has been shown to be the most active modification in some series. mdpi.com

Blocking Metabolism: The phenoxy ring can be a site of metabolic attack (e.g., hydroxylation). Introducing groups like fluorine can block these sites, improving the compound's metabolic stability and half-life. cambridgemedchemconsulting.com

Replacing the phenoxy group entirely often leads to a significant drop in activity, underscoring its importance as a key pharmacophoric element. mdpi.com

| R² Substitution (on Phenoxy Ring) | Biological Effect (Illustrative) | Rationale |

| -H (unsubstituted) | Baseline Activity | Provides core hydrophobic and potential π-stacking interactions. |

| 4'-Methoxy (-OCH₃) | Increased Potency | The oxygen can act as a hydrogen bond acceptor, potentially interacting with a donor in the binding pocket. mdpi.com |

| 4'-Fluoro (-F) | Improved Metabolic Stability | The C-F bond is strong and can block sites of oxidative metabolism. cambridgemedchemconsulting.com |

| 4'-tert-Butyl (-C(CH₃)₃) | Potency/Selectivity Change | The bulky group can fill a specific hydrophobic pocket, potentially increasing potency and/or selectivity if the fit is favorable. nih.gov |

This table is illustrative and based on general principles observed in related chemical series. Actual results are target-dependent.

Role of Nitrile Group Modifications in Ligand Efficacy and Binding

The nitrile (-C≡N) group is a small, polar functional group that plays a significant role in molecular recognition. It is not merely a passive substituent but an active contributor to binding affinity and efficacy.

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group possesses a lone pair of electrons and frequently acts as a hydrogen bond acceptor, interacting with hydrogen bond donors like the backbone N-H of amino acids or water molecules within the binding site. rsc.orgnih.govresearchgate.net

Carbonyl/Hydroxyl Bioisostere: Due to its size and polarity, the nitrile group can serve as a bioisostere for a carbonyl or hydroxyl group, mimicking their hydrogen-bonding capabilities. nih.gov In many cases, replacing a larger group with a nitrile improves efficacy. nih.gov

Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation. nih.gov

Bioisosteric Replacement: In lead optimization, the nitrile group can be replaced by other functional groups to modulate properties. A common replacement is the tetrazole ring, which can mimic the acidic and hydrogen-bonding properties of a carboxylic acid while often improving metabolic stability and cell permeability. drughunter.com

The placement of the nitrile is often critical. For instance, in many inhibitors, a para-substituted benzonitrile is essential for activity, as the nitrile is positioned to make a key interaction in the active site. nih.gov

Pharmacophore Mapping and Lead Optimization Strategies (Pre-Clinical Context)

Pharmacophore mapping is a crucial step in lead optimization. It involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. nih.gov For an inhibitor based on the this compound scaffold, a hypothetical pharmacophore model would include:

A hydrogen bond acceptor feature (the nitrile nitrogen).

A hydrophobic/aromatic feature (the benzonitrile ring).

An ether linkage acting as a flexible hinge.

A second hydrophobic/aromatic feature (the phenoxy ring).

A potential halogen bond donor feature (the bromine atom).

This model serves as a 3D query to screen virtual libraries for new compounds with diverse core structures but the same essential features. frontiersin.org

Lead optimization is an iterative process of designing, synthesizing, and testing new analogs to improve upon a lead compound. patsnap.comcriver.com Key goals in the pre-clinical context include:

Maximizing Potency and Selectivity: Using SAR data to make modifications that enhance binding to the target and reduce binding to off-targets. nih.gov

Improving ADME Properties: Optimizing absorption, distribution, metabolism, and excretion by modifying the structure to improve solubility, permeability, and metabolic stability.

Reducing Toxicity: Eliminating or modifying structural motifs associated with toxicity.

This process transforms a promising hit into a viable preclinical candidate. criver.com

Multi-Parameter Optimization (MPO) in Compound Design